molecular formula C17H14ClN3O2S2 B2792661 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 864919-24-4

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2792661
CAS No.: 864919-24-4
M. Wt: 391.89
InChI Key: DSHUGEXTIZCRCE-UHFFFAOYSA-N
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Description

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S2/c1-23-14-9-5-4-8-13(14)19-15(22)10-24-17-20-16(21-25-17)11-6-2-3-7-12(11)18/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHUGEXTIZCRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form 2-(2-chlorophenyl)-1,3,4-thiadiazole. This intermediate is then reacted with 2-methoxyphenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Overview

The compound features several key structural components:

  • Thiadiazole Ring : Known for its various biological activities including antimicrobial and anticancer properties.
  • Chlorophenyl Group : Enhances lipophilicity, aiding in cellular penetration.
  • Methoxyphenyl Acetamide Moiety : Contributes to the compound's pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including this compound, exhibit significant antimicrobial properties. The thiadiazole ring has been associated with antibacterial and antifungal activities due to its ability to interact with microbial enzymes and disrupt cellular processes.

Table 1: Summary of Antimicrobial Activity

CompoundMicrobial TargetActivityReference
This compoundStaphylococcus aureusInhibitory
Thiadiazole derivativesVarious bacteriaBroad-spectrum
Thiadiazole derivativesFungi (Candida spp.)Effective

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. These studies demonstrated its ability to inhibit the growth of multiple cancer cell lines.

Table 2: Anticancer Activity Findings

Cell LineIC50 (µg/mL)Mechanism of ActionReference
MCF-7 (breast cancer)0.28Induction of apoptosis via caspase activation
A549 (lung cancer)0.52Inhibition of tubulin polymerization
Jurkat E6.1 (T-cell leukemia)Not specifiedCell cycle arrest in G1 phase

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in microbial metabolism or cancer cell proliferation.
  • Apoptosis Induction : Evidence from studies indicates that the compound can trigger apoptosis in cancer cells through the activation of caspases.
  • Cell Cycle Regulation : It has been shown to affect cell cycle progression in certain cancer cell lines.

Case Studies

Numerous studies have highlighted the efficacy of thiadiazole derivatives similar to this compound:

  • Anticancer Study on MCF-7 Cells : A study demonstrated that a related thiadiazole derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells and induced apoptosis through caspase activation pathways.
  • Antimicrobial Efficacy Against Resistant Strains : Research has shown that thiadiazole derivatives possess activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms or cancer cells by interfering with essential biological processes. The exact pathways and targets can vary depending on the specific application and the organism or cell type being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-1,3,4-thiadiazole: A precursor in the synthesis of the target compound.

    2-methoxyphenylacetic acid: Another precursor used in the synthesis.

    Thiosemicarbazide: Used in the formation of the thiadiazole ring.

Uniqueness

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is unique due to its combination of a thiadiazole ring with a 2-chlorophenyl and a 2-methoxyphenylacetamide moiety

Biological Activity

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic molecule known for its diverse biological activities. It contains a thiadiazole moiety, which has been associated with various pharmacological properties. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

Structural Overview

The compound features:

  • A thiadiazole ring , known for its reactivity and biological significance.
  • A 2-chlorophenyl group that enhances its lipophilicity and potential interactions with biological targets.
  • An acetamide functional group linked to a methoxyphenyl group, contributing to its pharmacological profile.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Thiadiazole Ring : Reaction of thiosemicarbazide with appropriate chlorophenyl derivatives.
  • Thioether Formation : The thiadiazole derivative is reacted with a methoxyphenyl derivative.
  • Acetamide Formation : The final step involves treating the thioether compound with acetic anhydride.

Antimicrobial Properties

Compounds containing thiadiazole structures are known for their antimicrobial activity. Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance:

  • A study found that similar compounds had minimum inhibitory concentration (MIC) values lower than standard antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli .
  • The introduction of specific substituents on the thiadiazole ring can enhance antibacterial activity. For example, derivatives with a p-chlorophenyl group showed promising results against various bacterial strains .
CompoundTarget BacteriaMIC (μg/mL)Comparison
2-Chloro derivativeS. aureus62.5Higher than ampicillin
1,3,4-ThiadiazoleE. coli32.6Higher than itraconazole

Anticancer Activity

The anticancer potential of this compound has also been investigated through in vitro studies:

  • It was screened against a panel of cancer cell lines representing various types (leukemia, melanoma, lung cancer, etc.) at a concentration of 10 µM.
  • While the overall anticancer activity was low, certain cell lines showed sensitivity to treatment .
Cancer TypeSensitivity Level
LeukemiaModerate
MelanomaLow
Lung CancerLow

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Inhibition of key enzymes involved in cellular processes critical for pathogen survival.
  • Binding to specific receptors or active sites on target proteins related to cancer proliferation and resistance mechanisms .

Case Studies

  • Antimicrobial Screening : A study highlighted that derivatives with specific substitutions exhibited enhanced antibacterial activity compared to standard drugs . The introduction of additional functional groups led to improved efficacy against resistant bacterial strains.
  • Anticancer Evaluation : Another research effort involved testing the compound's efficacy against various cancer cell lines, where it demonstrated selective toxicity towards leukemia cells while showing limited effects on solid tumors .

Q & A

Q. What are the established synthetic routes for 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

  • Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives with chlorophenyl precursors under reflux conditions using solvents like ethanol or DMF .
  • Thioacetamide linkage : Coupling the thiadiazole intermediate with 2-methoxyphenylacetamide via nucleophilic substitution. Potassium carbonate or triethylamine is often used as a base to deprotonate thiol groups, with DMF as a solvent .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity . Yield optimization requires precise temperature control (e.g., 60–80°C for coupling steps) and stoichiometric ratios (1:1.5 molar ratio of thiadiazole to acetamide derivative) .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 6.8–7.5 ppm for chlorophenyl/methoxyphenyl groups), thiadiazole carbons (δ 160–170 ppm), and acetamide carbonyl signals (δ ~170 ppm) .
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-S bond) confirm functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 432.05 for C18_{18}H14_{14}ClN3_3O2_2S2_2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiadiazole-acetamide derivatives?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., MIC values for antimicrobial activity using CLSI guidelines) and control cell lines/pathogen strains .
  • Structural analogs : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-chlorophenyl groups) using SAR studies to isolate pharmacophoric motifs .
  • Solubility factors : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent bioavailability in in vitro assays .

Q. What methodologies are recommended for investigating the compound’s mechanism of action in cancer or antimicrobial models?

  • Enzyme inhibition assays : Screen against target enzymes (e.g., topoisomerase II for anticancer activity) using fluorogenic substrates .
  • Molecular docking : Perform in silico studies (AutoDock Vina) to predict binding affinities to receptors like EGFR or bacterial dihydrofolate reductase .
  • Gene expression profiling : Use RT-qPCR to assess apoptosis-related markers (e.g., Bcl-2, Bax) in treated cancer cell lines .

Q. How can degradation pathways and stability be analyzed under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H2_2O2_2), and photolytic (UV light) conditions .
  • HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of the acetamide group) using a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .

Methodological Challenges and Solutions

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Continuous flow reactors : Enhance heat/mass transfer for thiadiazole cyclization, reducing side-product formation .
  • Catalytic optimization : Use phase-transfer catalysts (e.g., TBAB) to accelerate coupling reactions .
  • In-line purification : Integrate scavenger resins (e.g., silica-bound thiourea to remove excess chloroacetyl chloride) .

Q. How do researchers address low solubility in aqueous media for in vivo studies?

  • Prodrug design : Introduce phosphate or PEGylated groups to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles, characterized by dynamic light scattering (DLS) for size distribution .

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